

# Aztreonam disodium stability and degradation under different laboratory conditions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Aztreonam disodium**

Cat. No.: **B1666517**

[Get Quote](#)

## Aztreonam Disodium Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of **aztreonam disodium** under various laboratory conditions.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary factors that influence the stability of aztreonam in solution?

**A1:** The stability of aztreonam in an aqueous solution is primarily influenced by pH, temperature, and the composition of the intravenous (IV) fluid. Hydrolysis is a major degradation pathway.<sup>[1][2]</sup> Forced degradation studies show that aztreonam is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.<sup>[3]</sup>

**Q2:** How does pH affect the stability of aztreonam?

**A2:** Aztreonam is most stable in a pH range of approximately 4.5 to 7.5. The degradation of aztreonam, particularly through hydrolysis of its  $\beta$ -lactam ring, is catalyzed by both acidic and basic conditions. One study noted 14.86% degradation after 48 hours in acidic conditions.<sup>[4]</sup>

**Q3:** What are the recommended storage conditions for reconstituted aztreonam solutions?

**A3:** For intravenous infusion, aztreonam solutions with concentrations not exceeding 2% w/v should be used within 48 hours if stored at controlled room temperature (15°C to 30°C) or

within 7 days if refrigerated (2°C to 8°C).[5][6] Solutions at higher concentrations should be used promptly unless prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection, in which case the same 48-hour (room temp) or 7-day (refrigerated) limits apply.[6] Frozen solutions at -20°C can be stable for much longer periods, with one study showing stability for at least 6 months.[7]

**Q4:** Is aztreonam compatible with other commonly used intravenous drugs?

**A4:** Aztreonam is compatible with several other drugs for a specified period. For example, it is stable when mixed with clindamycin phosphate, gentamicin sulfate, tobramycin sulfate, or cefazolin sodium in 0.9% Sodium Chloride Injection or 5% Dextrose Injection for up to 48 hours at room temperature or 7 days under refrigeration.[6] However, aztreonam is known to be incompatible with nafcillin sodium, cephadrine, and metronidazole.[5] Admixtures with ampicillin show complex stability profiles, where aztreonam can decrease ampicillin stability and vice versa.[8][9]

**Q5:** Troubleshooting - My reconstituted aztreonam solution has a pink tint. Is it still usable?

**A5:** Depending on the concentration and diluent used, reconstituted aztreonam solutions may range from colorless to a light straw yellow, which can develop a slight pink tint upon standing. This color change does not necessarily indicate a loss of potency.[6] However, as with all parenteral drug products, the solution should be visually inspected for particulate matter before administration.[6]

**Q6:** Troubleshooting - I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

**A6:** Unexpected peaks typically represent degradation products. Forced degradation studies have shown that aztreonam degrades under various stress conditions, including acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[4] Oxidative stress, in particular, can cause rapid degradation.[4][10] It is crucial to use a validated stability-indicating HPLC method that can resolve the parent aztreonam peak from all potential degradant peaks.[11]

## Stability Data Summary

The following tables summarize the stability of aztreonam under different conditions, including in various IV fluids and in combination with other antibiotics.

Table 1: Summary of Forced Degradation Studies for Aztreonam

| Stress Condition | Parameters                       | % Degradation                       | Reference                                |
|------------------|----------------------------------|-------------------------------------|------------------------------------------|
| Acidic           | 0.1M HCl                         | 14.86% after 48 hours               | <a href="#">[4]</a>                      |
| Alkaline         | 0.1M NaOH                        | Significant degradation             |                                          |
| Oxidative        | 3% H <sub>2</sub> O <sub>2</sub> | 18.02% after 1 hour                 | <a href="#">[4]</a> <a href="#">[10]</a> |
| Thermal          | 110°C                            | Degradation observed after 24 hours |                                          |
| Photolytic       | Sunlight                         | Degradation observed after 24 hours |                                          |
| Neutral          | 60°C                             | 19.04% after 168 hours              | <a href="#">[4]</a>                      |

Table 2: Stability of Aztreonam in Common Intravenous Fluids

| IV Fluid             | Concentration | Storage Temperature  | Duration of Stability | Reference                               |
|----------------------|---------------|----------------------|-----------------------|-----------------------------------------|
| 0.9% Sodium Chloride | ≤ 2% w/v      | Room Temp (15-30°C)  | 48 hours              | <a href="#">[5]</a> <a href="#">[6]</a> |
| 0.9% Sodium Chloride | ≤ 2% w/v      | Refrigerated (2-8°C) | 7 days                | <a href="#">[5]</a> <a href="#">[6]</a> |
| 5% Dextrose          | ≤ 2% w/v      | Room Temp (15-30°C)  | 48 hours              | <a href="#">[5]</a> <a href="#">[6]</a> |
| 5% Dextrose          | ≤ 2% w/v      | Refrigerated (2-8°C) | 7 days                | <a href="#">[5]</a> <a href="#">[6]</a> |
| 0.9% Sodium Chloride | 125 mg/mL     | Room Temp (20-25°C)  | 24 hours              | <a href="#">[12]</a>                    |
| 5% Dextrose          | 125 mg/mL     | Room Temp (20-25°C)  | 24 hours              | <a href="#">[12]</a>                    |

Table 3: Compatibility and Stability of Aztreonam with Other Antibiotics in IV Admixtures

| Co-administered Drug | IV Fluid                 | Storage Temp. | Duration of Stability | Reference |
|----------------------|--------------------------|---------------|-----------------------|-----------|
| Cefazolin Sodium     | 0.9% NaCl or 5% Dextrose | Room Temp     | 48 hours              | [13]      |
| Cefazolin Sodium     | 0.9% NaCl or 5% Dextrose | Refrigerated  | 7 days                | [13]      |
| Tobramycin Sulfate   | 0.9% NaCl or 5% Dextrose | Room Temp     | 48 hours              | [14]      |
| Tobramycin Sulfate   | 0.9% NaCl or 5% Dextrose | Refrigerated  | 7 days                | [14]      |
| Gentamicin Sulfate   | 0.9% NaCl or 5% Dextrose | Room Temp     | 8 hours               | [14]      |
| Gentamicin Sulfate   | 0.9% NaCl or 5% Dextrose | Refrigerated  | 24 hours              | [14]      |
| Ampicillin Sodium    | 0.9% NaCl                | Room Temp     | 24 hours              | [5][6]    |
| Ampicillin Sodium    | 0.9% NaCl                | Refrigerated  | 48 hours              | [5][6]    |
| Ampicillin Sodium    | 5% Dextrose              | Room Temp     | 2 hours               | [5][6]    |
| Ampicillin Sodium    | 5% Dextrose              | Refrigerated  | 8 hours               | [5][6]    |
| Metronidazole        | ---                      | ---           | Incompatible          | [5][14]   |

## Experimental Protocols

# Protocol: Stability-Indicating RP-HPLC Method for Aztreonam

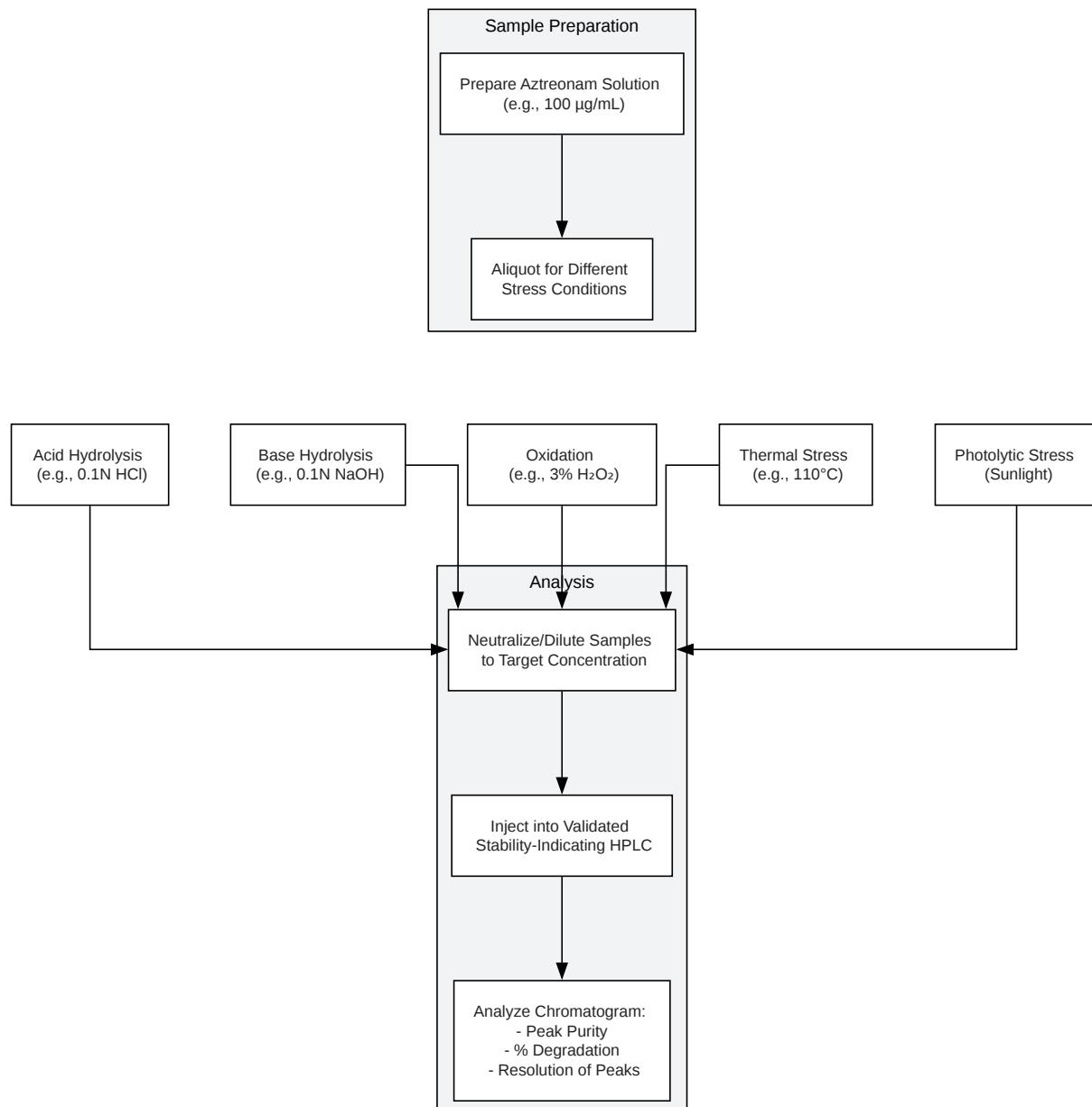
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for stability testing of aztreonam.

## 1. Chromatographic Conditions:

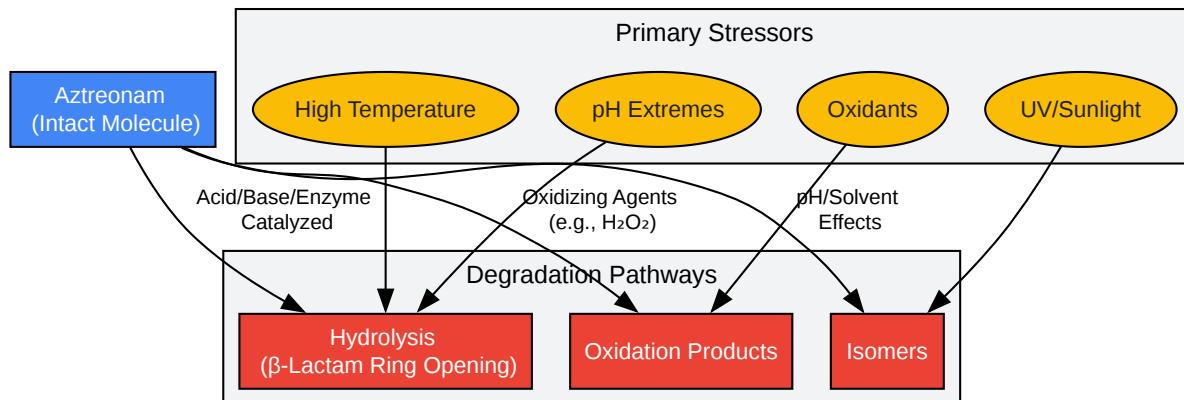
- HPLC System: Waters HPLC with UV detector or equivalent.
- Column: C18 column (e.g., Inspire, 4.6 x 250mm, 5 $\mu$ m).
- Mobile Phase: A mixture of buffer (e.g., phosphate buffer, pH 3 adjusted with orthophosphoric acid) and Acetonitrile in a 40:60 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 255 nm.
- Injection Volume: 20  $\mu$ L.
- Temperature: Ambient.

## 2. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh 10 mg of aztreonam reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with water to obtain a concentration of 100  $\mu$ g/mL.
- Working Standard Solutions: Prepare further dilutions from the stock solution to create a calibration curve (e.g., 5-25  $\mu$ g/mL).
- Sample Preparation: Reconstitute the aztreonam vial as directed. Transfer the entire content to a 100 mL volumetric flask and dissolve in water. Dilute further to bring the concentration within the calibration range.

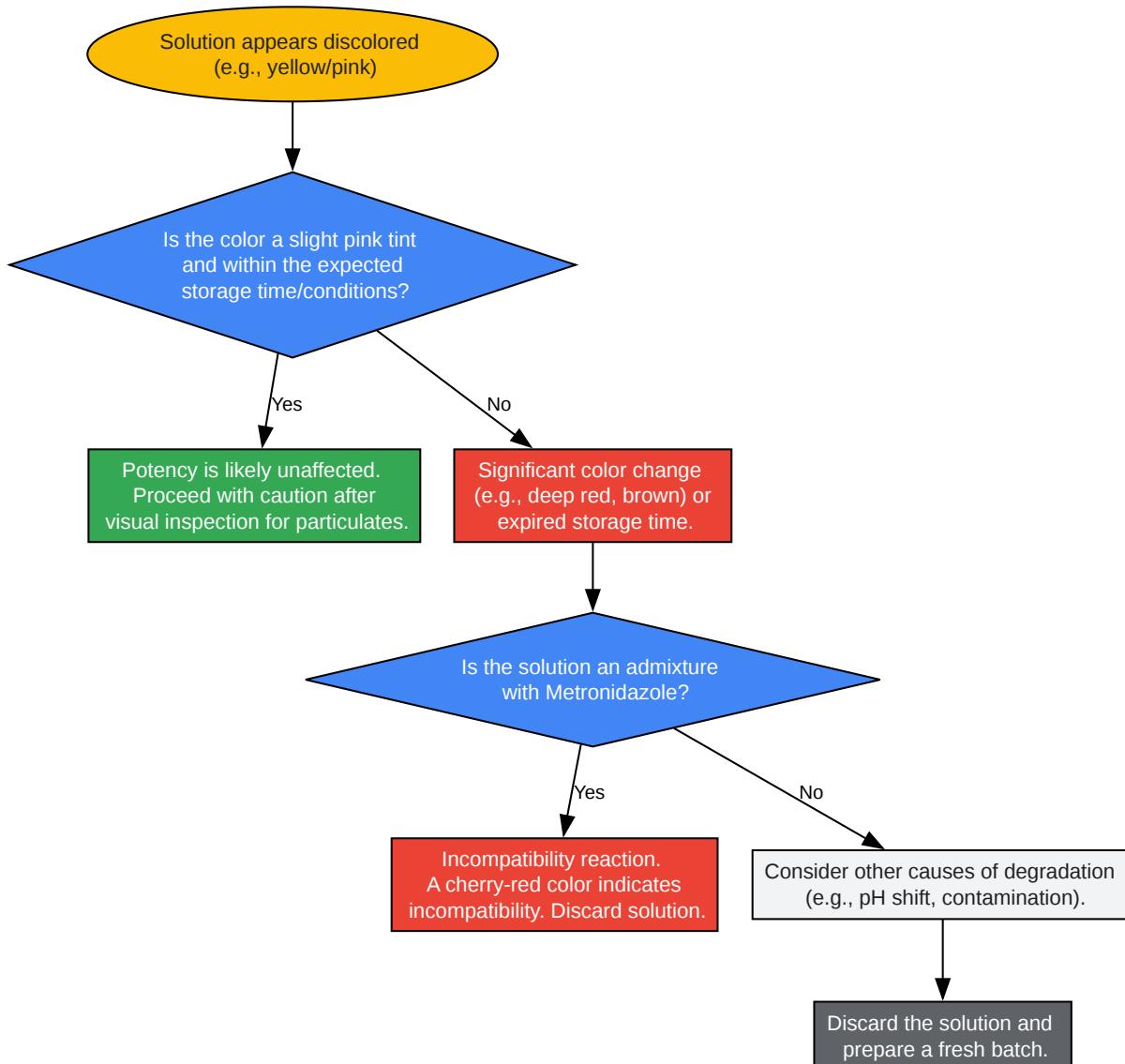

## 3. Forced Degradation Study Protocol:

- Acid Degradation: Add 1 mL of 0.1N HCl to the stock solution, reflux for a specified time, neutralize with 0.1N NaOH, and dilute.
- Alkaline Degradation: Add 1 mL of 0.1N NaOH to the stock solution, keep at room temperature for a specified time, neutralize with 0.1N HCl, and dilute.
- Oxidative Degradation: Add 1 mL of 3% w/v hydrogen peroxide to the stock solution, keep at room temperature for 15 minutes, and dilute.
- Thermal Degradation: Expose the solid drug or solution to high temperatures (e.g., 110°C) for 24 hours.
- Photolytic Degradation: Expose the solution to direct sunlight for 24 hours.


#### 4. Analysis:

- Inject the prepared standard and stressed sample solutions into the HPLC system.
- Assess the chromatograms for the appearance of new peaks and the decrease in the area of the main aztreonam peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

## Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for a forced degradation study of aztreonam.



[Click to download full resolution via product page](#)

Caption: Simplified degradation pathways of aztreonam under stress conditions.

[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for discolored aztreonam solutions.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [PDF] Mechanism and Kinetics of Aztreonam Hydrolysis Catalyzed by Class-C  $\beta$ -Lactamase: A Temperature-Accelerated Sliced Sampling Study. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. [seer.ufrgs.br](https://seer.ufrgs.br) [seer.ufrgs.br]
- 5. [globalrph.com](https://globalrph.com) [globalrph.com]
- 6. [pfizermedical.com](https://pfizermedical.com) [pfizermedical.com]
- 7. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of intravenous admixtures of aztreonam and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [academic.oup.com](https://academic.oup.com) [academic.oup.com]
- 10. [researchgate.net](https://researchgate.net) [researchgate.net]
- 11. [researchgate.net](https://researchgate.net) [researchgate.net]
- 12. [ejhp.bmjjournals.org](https://ejhp.bmjjournals.org) [ejhp.bmjjournals.org]
- 13. Stability of intravenous admixtures containing aztreonam and cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of intravenous admixtures of aztreonam and cefoxitin, gentamicin, metronidazole, or tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aztreonam disodium stability and degradation under different laboratory conditions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666517#aztreonam-disodium-stability-and-degradation-under-different-laboratory-conditions>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)